3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane]

Drug Design Conformational Analysis Ligand Efficiency

3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane] (CAS 2126935-75-7) is a spirocyclic heterocyclic compound featuring a 3,4-dihydro-1,4-benzoxazine core fused via a quaternary spiro carbon to a tetrahydropyran (oxane) ring. With a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, this scaffold is categorized as a versatile building block for medicinal chemistry and chemical biology research.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 2126935-75-7
Cat. No. B2467878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane]
CAS2126935-75-7
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESC1COCCC12CNC3=CC=CC=C3O2
InChIInChI=1S/C12H15NO2/c1-2-4-11-10(3-1)13-9-12(15-11)5-7-14-8-6-12/h1-4,13H,5-9H2
InChIKeyDVJKKKZEQAMGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane] (CAS 2126935-75-7): Spirocyclic Benzoxazine Scaffold for Medicinal Chemistry


3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane] (CAS 2126935-75-7) is a spirocyclic heterocyclic compound featuring a 3,4-dihydro-1,4-benzoxazine core fused via a quaternary spiro carbon to a tetrahydropyran (oxane) ring. With a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, this scaffold is categorized as a versatile building block for medicinal chemistry and chemical biology research [1]. The spirocyclic architecture imparts enhanced three-dimensional character and conformational rigidity compared to non-spiro benzoxazine analogs, properties that are generally associated with improved target selectivity, metabolic stability, and oral bioavailability in drug discovery contexts [2].

Why 3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane] Cannot Be Simply Replaced by Other Benzoxazine Derivatives


The spirocyclic junction between the benzoxazine and oxane rings in this compound eliminates rotational degrees of freedom, producing a rigid, predictable conformation that is absent in non-spiro 3,4-dihydro-2H-1,4-benzoxazines or analogs with alternative spiro motifs (e.g., cyclopropyl or cyclobutyl) [1]. This conformational restriction influences both the pKa of the secondary amine (NH) and the spatial orientation of hydrogen-bond donor/acceptor functionalities, directly affecting target engagement. Furthermore, the oxygen-containing tetrahydropyran ring differentiates it from carbocyclic spiro analogs, as the ring oxygen can participate in additional polar interactions, alter lipophilicity (XLogP3-AA = 1.9), and modulate metabolic soft spots [2]. Consequently, interchange with other benzoxazine or spirobenzoxazine building blocks is likely to yield divergent structure-activity relationships, pharmacokinetic profiles, and synthetic handling properties.

Quantitative Differentiation Evidence for 3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane]


Enhanced Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Non-Spiro Benzoxazines

The target compound possesses zero rotatable bonds, a direct consequence of its spirocyclic architecture [1]. In contrast, representative non-spiro 3,4-dihydro-2H-1,4-benzoxazine analogs with substituents at the 2-position (e.g., 2-methyl or 2-phenyl derivatives) exhibit 1–3 rotatable bonds, leading to higher conformational entropy penalties upon target binding [2]. Restricted bond rotation has been correlated with improved binding affinity and selectivity in spirocycle-containing drug candidates. [3].

Drug Design Conformational Analysis Ligand Efficiency

Distinct Lipophilicity Profile (XLogP3-AA = 1.9) vs. Carbocyclic Spiro Analogs

The target compound exhibits a computed XLogP3-AA value of 1.9, placing it within the optimal lipophilicity range (log P 1–3) for CNS drug candidates [1]. Replacement of the tetrahydropyran oxygen with a methylene group (i.e., a carbocyclic spiro analog) would predictably increase log P by approximately 0.5–1.0 units based on substituent π constants, potentially compromising aqueous solubility and increasing off-target binding [2].

ADME Lipophilicity Physicochemical Properties

Synthetic Tractability: Optimized Two-Step Protocol for Spirocyclic Benzoxazine Derivatives

A published two-step protocol—acid-catalyzed ring opening of spirocyclic epoxides with 2-haloanilines followed by palladium-catalyzed intramolecular C–O bond formation—provides direct access to spirocyclic-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives including this compound class [1]. This methodology utilizes readily accessible starting materials and demonstrates wide substrate compatibility, enabling rapid diversification of the benzoxazine ring for structure-activity relationship exploration.

Synthetic Chemistry Building Blocks Medicinal Chemistry

Nurr-1 Modulation: Class-Level Biological Activity of Spirobenzoxazine Scaffolds

Spirocyclic-3,4-dihydrobenzo[b][1,4]oxazine derivatives, of which this compound is a representative member, have demonstrated activity as Nurr-1 (NR4A2) modulators [1]. For example, 3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1′-cyclobutane] derivatives exhibit sub-micromolar efficacy in Nurr-1 reporter gene assays, while non-spiro benzoxazine analogs show negligible activity at equivalent concentrations [2]. This establishes the spiro junction as a critical pharmacophoric element for Nurr-1 engagement.

Nuclear Receptors Neurodegeneration Parkinson's Disease

Key Application Scenarios for 3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane] Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring Rigid, Three-Dimensional Scaffolds

The zero rotatable bond count and spirocyclic architecture make this compound an ideal fragment or scaffold for fragment-based drug discovery (FBDD) campaigns targeting proteins with shallow or conformationally sensitive binding pockets. Its computed XLogP3 of 1.9 and molecular weight of 205.25 g/mol align with Rule-of-Three guidelines for fragment libraries, while providing a higher degree of three-dimensionality than typical flat aromatic fragments [1].

Lead Optimization for CNS Penetrant Nurr-1 Modulators

Given the demonstrated class-level Nurr-1 activity of spirobenzoxazines and the favorable CNS physicochemical profile (XLogP3 1.9, low molecular weight), this compound serves as a strategic starting point for Parkinson's disease drug discovery programs. The oxane ring offers a distinct hydrogen-bond acceptor that may form additional interactions with the Nurr-1 ligand-binding domain compared to previously explored cyclobutyl-spiro analogs [2].

Custom Synthesis and Library Production for Structure-Activity Relationship Expansion

The established two-step synthetic protocol enables efficient parallel synthesis of diverse benzoxazine-substituted derivatives. Contract research organizations (CROs) and internal medicinal chemistry groups can rapidly generate focused libraries around this scaffold, exploiting the wide substrate compatibility of the palladium-catalyzed cyclization step with various 2-haloanilines (reported yields 52–78% for 12 derivatives) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.